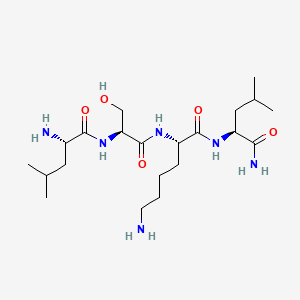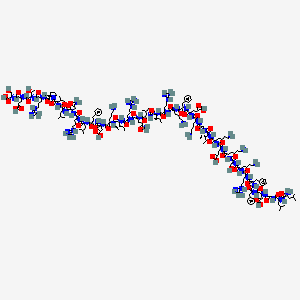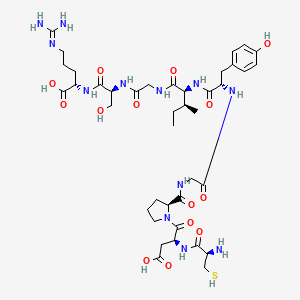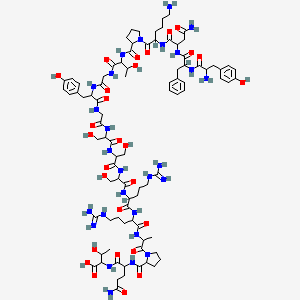
1235882-91-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Competence-Stimulating Peptide-12261 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Competence-Stimulating Peptide-12261 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Chemical Reactions Analysis
Types of Reactions: Competence-Stimulating Peptide-12261 primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in:
Oxidation: Involving the oxidation of specific amino acid residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitution reactions during peptide synthesis.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Oxidizing Agents: Hydrogen peroxide (H2O2).
Reducing Agents: Dithiothreitol (DTT).
Major Products: The primary product of these reactions is the peptide itself, with possible modifications depending on the specific reactions and conditions employed .
Scientific Research Applications
Competence-Stimulating Peptide-12261 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in bacterial communication and genetic competence regulation.
Medicine: Explored for potential therapeutic applications in modulating bacterial behavior and preventing infections.
Industry: Utilized in the development of peptide-based products and technologies
Mechanism of Action
Competence-Stimulating Peptide-12261 exerts its effects through quorum sensing, a process by which bacteria communicate and coordinate their behavior based on population density. The peptide binds to specific receptors on bacterial cells, triggering a signaling cascade that leads to the expression of genes involved in genetic competence. This process allows bacteria to take up exogenous DNA from their environment, facilitating genetic diversity and adaptation .
Comparison with Similar Compounds
Competence-Stimulating Peptide-1 (CSP-1): Another quorum-sensing peptide with similar functions.
Competence-Stimulating Peptide-2 (CSP-2): A variant of CSP-1 with slight differences in amino acid sequence.
Autoinducing Peptide (AIP): A quorum-sensing peptide involved in regulating virulence in certain bacteria.
Uniqueness: Competence-Stimulating Peptide-12261 is unique due to its specific sequence and role in regulating genetic competence in bacteria. Its ability to modulate bacterial behavior makes it a valuable tool in both basic and applied research .
Properties
CAS No. |
1235882-91-3 |
|---|---|
Molecular Formula |
C₁₀₀H₁₄₉N₃₁O₂₃ |
Molecular Weight |
2153.45 |
sequence |
One Letter Code: EIRQTHNIFFNFFKRR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








